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Compound of Interest

Compound Name: 3H-[1,2,3]Triazolo[4,5-c]pyridine

Cat. No.: B052564

CAS Number: 273-05-2
Synonyms: 3H-1,2,3-Triazolo[4,5-c]pyridine

This technical guide provides a comprehensive overview of the chemical properties, synthesis,
safety information, and potential biological applications of 3H-Triazolo[4,5-c]pyridine for
researchers, scientists, and drug development professionals.

Chemical and Physical Properties

3H-Triazolo[4,5-c]pyridine is a heterocyclic organic compound with a molecular formula of
CsHaNa.[1][2] It is a white to off-white solid at room temperature.[1][3] Below is a summary of its
key physical and chemical properties.
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Property Value Source(s)
CAS Number 273-05-2 [1112]
Molecular Formula CsHaNa4 [1]12]
Molecular Weight 120.11 g/mol [11[2]
Appearance White to off-white solid [11[3]
Melting Point 186-187 °C [1][3]

Boiling Point (Predicted)

428.9+18.0 °C

[1]3]

Density (Predicted) 1.472 + 0.06 g/cm?3 [11[3]
pKa (Predicted) 7.00+0.70 [1][3]
LogP 0.3529 2]
Topological Polar Surface Area

(TPSA) 54.46 A2 [2]
Hydrogen Bond Donors 1 [2]
Hydrogen Bond Acceptors 3 [2]
Rotatable Bonds 0 [2]

SMILES

C12=C(N=NN2)C=CN=C1

[2]

Synthesis

A common and efficient method for the synthesis of 3H-Triazolo[4,5-c]pyridine involves the

diazotization of 3,4-diaminopyridine.[1][4]

Experimental Protocol: Synthesis from 3,4-

Diaminopyridine

Materials:

e 3,4-Diaminopyridine

© 2025 BenchChem. All rights reserved.

2/10

Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC9811721/
https://www.researchgate.net/publication/366875302_Protocol_for_Evaluating_In_Vivo_the_Activation_of_the_P2RX7_Immunomodulator
https://pmc.ncbi.nlm.nih.gov/articles/PMC9811721/
https://www.researchgate.net/publication/366875302_Protocol_for_Evaluating_In_Vivo_the_Activation_of_the_P2RX7_Immunomodulator
https://pmc.ncbi.nlm.nih.gov/articles/PMC9811721/
https://www.researchgate.net/publication/366875302_Protocol_for_Evaluating_In_Vivo_the_Activation_of_the_P2RX7_Immunomodulator
https://pmc.ncbi.nlm.nih.gov/articles/PMC9811721/
https://www.researchgate.net/publication/8102610_Sensitive_assay_for_hormone-sensitive_lipase_using_NBD-labeled_monoacylglycerol_to_detect_low_activities_in_rat_adipocytes
https://pmc.ncbi.nlm.nih.gov/articles/PMC9811721/
https://www.researchgate.net/publication/8102610_Sensitive_assay_for_hormone-sensitive_lipase_using_NBD-labeled_monoacylglycerol_to_detect_low_activities_in_rat_adipocytes
https://pmc.ncbi.nlm.nih.gov/articles/PMC9811721/
https://www.researchgate.net/publication/8102610_Sensitive_assay_for_hormone-sensitive_lipase_using_NBD-labeled_monoacylglycerol_to_detect_low_activities_in_rat_adipocytes
https://pmc.ncbi.nlm.nih.gov/articles/PMC9811721/
https://www.researchgate.net/publication/8102610_Sensitive_assay_for_hormone-sensitive_lipase_using_NBD-labeled_monoacylglycerol_to_detect_low_activities_in_rat_adipocytes
https://pmc.ncbi.nlm.nih.gov/articles/PMC9811721/
https://www.researchgate.net/publication/8102610_Sensitive_assay_for_hormone-sensitive_lipase_using_NBD-labeled_monoacylglycerol_to_detect_low_activities_in_rat_adipocytes
https://www.researchgate.net/publication/366875302_Protocol_for_Evaluating_In_Vivo_the_Activation_of_the_P2RX7_Immunomodulator
https://www.researchgate.net/publication/366875302_Protocol_for_Evaluating_In_Vivo_the_Activation_of_the_P2RX7_Immunomodulator
https://www.researchgate.net/publication/366875302_Protocol_for_Evaluating_In_Vivo_the_Activation_of_the_P2RX7_Immunomodulator
https://www.researchgate.net/publication/366875302_Protocol_for_Evaluating_In_Vivo_the_Activation_of_the_P2RX7_Immunomodulator
https://www.researchgate.net/publication/366875302_Protocol_for_Evaluating_In_Vivo_the_Activation_of_the_P2RX7_Immunomodulator
https://www.researchgate.net/publication/366875302_Protocol_for_Evaluating_In_Vivo_the_Activation_of_the_P2RX7_Immunomodulator
https://pmc.ncbi.nlm.nih.gov/articles/PMC9811721/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8838196/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b052564?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

e 2 N Agqueous Hydrochloric Acid
e Sodium Nitrite

e Distilled Water

Procedure:

» Dissolve 3,4-diaminopyridine (e.g., 2.0 g, 0.048 mol) in a 2 N aqueous hydrochloric acid
solution (25 mL).

e Cool the solution to 0 °C in an ice bath.

o Separately, dissolve sodium nitrite (e.g., 1.9 g, 0.027 mol) in a minimal amount of distilled
water (3 mL).

e Slowly add the sodium nitrite solution to the cooled 3,4-diaminopyridine solution while
maintaining continuous stirring.

e Continue stirring the reaction mixture at 0 °C for 1 hour.

o Upon completion of the reaction, a solid product will precipitate.

o Collect the resulting solid by filtration.

» Wash the collected solid with distilled water to remove any remaining impurities.

e The final product, 3H-Triazolo[4,5-c]pyridine, is obtained as a yellow solid with a reported
yield of approximately 89%.[1][4]

Synthesis Workflow
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Caption: Workflow for the synthesis of 3H-Triazolo[4,5-C]pyridine.

Safety Information

3H-Triazolo[4,5-c]pyridine is associated with several hazard statements and should be handled

with appropriate safety precautions.

© 2025 BenchChem. All rights reserved. 4/10 Tech Support


https://www.benchchem.com/product/b052564?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b052564?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Category Information Source(s)
GHS Pictogram GHSO07 (Exclamation Mark) [1112]
Signal Word Warning [1]

H302: Harmful if

swallowed.H315: Causes skin

irritation.H319: Causes serious
Hazard Statements S ) [1]

eye irritation.H332: Harmful if

inhaled.H335: May cause

respiratory irritation.

P261: Avoid breathing
dust/fume/gas/mist/vapors/spr
ay.P280: Wear protective
gloves/protective clothing/eye
protection/face

Precautionary Statements protection.P305+P351+P338: [1]
IF IN EYES: Rinse cautiously
with water for several minutes.
Remove contact lenses, if
present and easy to do.

Continue rinsing.

Store in an inert atmosphere at
Storage [1112]
room temperature.

Biological Activity and Potential Applications

3H-Triazolo[4,5-c]pyridine has been identified as a compound of interest in drug discovery due
to its potential as a modulator of several key biological targets.

P2X7 Receptor Modulator

3H-Triazolo[4,5-c]pyridine is described as a potential modulator of the P2X7 receptor.[1][4] The
P2X7 receptor is an ATP-gated ion channel primarily expressed on immune cells, where it
plays a crucial role in inflammation and immune responses. Antagonism of the P2X7 receptor is
a therapeutic strategy being explored for a variety of inflammatory and neurological disorders.
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The following diagram illustrates the general signaling pathway of the P2X7 receptor and the
potential point of intervention for an antagonist like 3H-Triazolo[4,5-c]pyridine.
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Caption: P2X7 receptor signaling pathway and inhibition by an antagonist.
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Lipase Inhibitor

3H-Triazolo[4,5-c]pyridine has also been cited as a potential inhibitor of hormone-sensitive
lipase (HSL) and endothelial lipase (EL).[1][4]

o Hormone-Sensitive Lipase (HSL): HSL is a key enzyme in the mobilization of fatty acids from
adipose tissue. Its inhibition is a therapeutic target for managing conditions like type 2
diabetes by reducing plasma free fatty acid levels.

o Endothelial Lipase (EL): EL plays a role in the metabolism of high-density lipoprotein (HDL).
Inhibiting EL can lead to increased levels of HDL cholesterol, which is a potential strategy for
treating atherosclerosis and other cardiovascular diseases.

Other Potential Applications

The compound is also described as an N-acylating and N-alkoxycarbonylation reagent,
suggesting its utility in synthetic organic chemistry.[1][4]

Experimental Protocols

While specific experimental data for 3H-Triazolo[4,5-c]pyridine is not widely available in the
public domain, the following represents a generalized protocol for evaluating its potential as a
P2X7 receptor antagonist.

In Vitro P2X7 Receptor Antagonist Assay (Calcium
Influx)

Objective: To determine the inhibitory effect of 3H-Triazolo[4,5-c]pyridine on ATP-induced
calcium influx in P2X7-expressing cells.

Materials:
o P2X7-expressing cell line (e.g., HEK293-P2X7 or J774 macrophages)
e 3H-Triazolo[4,5-c]pyridine (test compound)

o ATP or BzATP (P2X7 agonist)
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Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

Assay buffer (e.g., Hanks' Balanced Salt Solution with Caz+ and Mg?*)

96-well black, clear-bottom microplate

Fluorescence plate reader with kinetic reading capabilities

Procedure:

Cell Plating: Seed the P2X7-expressing cells into the 96-well microplate at an appropriate
density and allow them to adhere overnight.

Dye Loading: Wash the cells with assay buffer and then incubate them with the Fluo-4 AM
solution in the dark at 37°C for 30-60 minutes.

Compound Incubation: Wash the cells to remove excess dye. Add varying concentrations of
3H-Triazolo[4,5-c]pyridine (dissolved in an appropriate solvent like DMSO, with a final
concentration not exceeding 0.1%) to the wells. Include vehicle-only control wells. Incubate
for 15-30 minutes at room temperature.

Baseline Fluorescence Reading: Measure the baseline fluorescence of each well using the
plate reader (Excitation: ~485 nm, Emission: ~520 nm).

Agonist Stimulation: Add a pre-determined concentration of the P2X7 agonist (e.g., ATP or
BzATP) to all wells simultaneously using an automated dispenser.

Kinetic Fluorescence Reading: Immediately begin measuring the fluorescence intensity
kinetically over a period of 5-10 minutes.

Data Analysis: Calculate the change in fluorescence (peak fluorescence - baseline
fluorescence) for each well. Determine the percent inhibition for each concentration of the
test compound relative to the vehicle control. Plot the percent inhibition against the
compound concentration to determine the ICso value.

Spectral Data
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Detailed spectral data (NMR, IR, Mass Spectrometry) for 3H-Triazolo[4,5-c]pyridine are not
readily available in public databases. However, this information can typically be requested from
chemical suppliers who often provide a Certificate of Analysis with purchase.

Disclaimer: This document is intended for informational purposes only and should not be
considered a substitute for professional scientific guidance. All chemical handling and
experimentation should be conducted in a controlled laboratory setting with appropriate safety
measures in place.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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